molecular formula C8H16O B1593522 2,2,4,4-Tetramethyltetrahydrofuran CAS No. 3358-28-9

2,2,4,4-Tetramethyltetrahydrofuran

Cat. No. B1593522
CAS RN: 3358-28-9
M. Wt: 128.21 g/mol
InChI Key: FIDGQQIVMWAIAD-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethyltetrahydrofuran (also known as TMTF) is a cyclic ether with the molecular formula C8H16O . It can be seen as a derivative of tetrahydrofuran (oxolane) with two methyl groups replacing two hydrogen atoms on each of the carbon atoms in the ring that are not adjacent to the oxygen .


Molecular Structure Analysis

The molecular structure of 2,2,4,4-Tetramethyltetrahydrofuran consists of a five-membered ring with four carbon atoms and one oxygen atom. Two of the carbon atoms each have two additional methyl groups attached . The IUPAC name for this compound is 2,2,4,4-tetramethyloxolane .


Physical And Chemical Properties Analysis

2,2,4,4-Tetramethyltetrahydrofuran has a molecular weight of 128.21 g/mol . It has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds . Its exact mass is 128.120115130 g/mol . The compound has a complexity of 114 .

Scientific Research Applications

Solvent Replacement for Hazardous Hydrocarbon Solvents

2,2,5,5-Tetramethyltetrahydrofuran (TMTHF) has been identified as a non-polar, non-peroxide forming ether solvent. This compound, synthesized from renewable feedstocks, exhibits properties similar to common hydrocarbon solvents like toluene. Its structure, with a lack of a proton at the alpha-position to the ether oxygen, prevents the formation of hazardous peroxides, making it safer than traditional ethers. It has been successfully used in various chemical reactions including Fischer esterification, amidation, and Grignard reactions, demonstrating its potential as a safer alternative to traditional solvents (Byrne et al., 2017).

Biomass-Derived Chemical for Organic Chemistry

Another derivative, 2-methyltetrahydrofuran, derived from biomass, serves as an important solvent in organic chemistry. It is produced through a one-pot conversion of furfural over non-precious metal catalysts, involving a two-stage process in a single reactor. This process, which includes the conversion of furfural into 2-methylfuran and subsequently into 2-methyltetrahydrofuran, highlights the potential of using biomass-derived chemicals in solvent applications. The study also provides valuable insights for the design of future catalysts for this process (Liu et al., 2020).

Use in Organometallic and Biphasic Reactions

2-Methyltetrahydrofuran has been reported to be effective in organometallic and biphasic reactions, positioning it as a viable substitute for dichloromethane and tetrahydrofuran (THF) in these contexts. Its physical properties, such as solvent polarity and Lewis base strength, allow it to be a suitable solvent for low-temperature lithiation, lithium aluminum hydride reductions, Reformatsky reactions, and metal-catalyzed coupling reactions. This versatility in reaction types underscores its potential as a useful solvent in various chemical processes (Aycock, 2007).

Applications in Organometallic Chemistry

The stability of basic organometallic reagents in 2-methyltetrahydrofuran, along with its formation of an azeotropic mixture with water and its derivation from natural sources, makes it a valuable solvent in organometallic chemistry. Its use in processes involving sensitive species, including asymmetric transformations, showcases its significant role in both academic and industrial synthetic applications (Monticelli et al., 2016).

Role in Polymerization Catalysts

Studies have shown that certain tetrahydrofuran derivatives, including 2,2,4,4-tetramethyltetrahydrofuran, act as effective modifiers of Ziegler-type propylene polymerization catalysts. These derivatives influence the activity and stereospecificity of the catalysts, demonstrating their utility in enhancing the efficiency of polymerization processes (Karayannis & Lee, 1983).

Synthesis of Phosphatidylserine in Green Solvent

2-Methyltetrahydrofuran, a green solvent, has been used effectively for the enzyme-mediated transphosphatidylation of phosphatidylcholine with L-serine, leading to the synthesis of phosphatidylserine. This process, yielding high efficiency and environmental friendliness, highlights the potential of 2-methyltetrahydrofuran in biosynthesis, offering an alternative to more traditional solvents (Duan & Hu, 2013).

Safety And Hazards

Safety data sheets advise avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 2,2,4,4-Tetramethyltetrahydrofuran . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2,2,4,4-tetramethyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7(2)5-8(3,4)9-6-7/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDGQQIVMWAIAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(OC1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187275
Record name Furan, tetrahydro-2,2,4,4-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4,4-Tetramethyltetrahydrofuran

CAS RN

3358-28-9
Record name Furan, tetrahydro-2,2,4,4-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003358289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, tetrahydro-2,2,4,4-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
69
Citations
BK Wasson, CH Gleason, I Levi… - Canadian Journal of …, 1961 - cdnsciencepub.com
Substituted methallylmalonic esters (I) were reduced with lithium aluminum hydride to the corresponding 2-methallyl-1,3-propanediols (II). These diols II underwent cyclization on …
Number of citations: 6 cdnsciencepub.com
FF Rust, DO Collamer - Journal of the American Chemical Society, 1954 - ACS Publications
“Isoóctane”—2, 2, 4-trimethylpentane—and neohexane—2, 2-dimethylbutane—have been treated with oxygen in the vapor phase at ca. 450. The principal transformations involve …
Number of citations: 39 pubs.acs.org
CF Wilcox Jr, DL Nealy - The Journal of Organic Chemistry, 1963 - ACS Publications
The compounds previously reported to be 2, 2, 4-trimethylpentane-l, 4-diol and the corresponding dibromide are reidentified as 2, 5-dimethylhexane-2, 5-diol and dibromide, …
Number of citations: 6 pubs.acs.org
JA Barnard, BA Harwood - Combustion and Flame, 1973 - Elsevier
The combustion of iso-octane has been studied in a static system between 290 and 347C, and the slow combustion/cool flame boundaries have been plotted for several mixtures. …
Number of citations: 34 www.sciencedirect.com
A Ciajolo, A D'ANNA, R Mercogijano - Combustion science and …, 1993 - Taylor & Francis
The oxidation of n-heptane, iso-octane and a toluene/n-heptane mixture was studied in a jet-stirred flow reactor operating under pressure at stoichiometric feed ratio in the low-…
Number of citations: 63 www.tandfonline.com
QE Thompson - The Journal of Organic Chemistry, 1965 - ACS Publications
Saturated monohydric primary and secondary alcohols react with sulfurdichloride to give sulfoxylate esters, ROSOR, in 50-70% yield. Optimum temperatures are in the-75 to-95 range …
Number of citations: 39 pubs.acs.org
NM Karayannis, SS Lee - Die Makromolekulare Chemie …, 1983 - Wiley Online Library
Studies of various tetrahydrofuran and tetrahydropyran derivatives as modifiers of Zieglertype propylene polymerization catalysts are reported. Among methyl derivatives, ethers …
Number of citations: 10 onlinelibrary.wiley.com
H Gilman, GL Schwebke - Journal of Organometallic Chemistry, 1965 - Elsevier
ized are soluble and partially fusible as a consequence of their predominantly linear chain structure. Future work will involve Page 1 FERROCENE-CONTAINING POLYMERS. XII 483 …
Number of citations: 36 www.sciencedirect.com
GL Schwebke - 1964 - search.proquest.com
Relative stabilities of n-butyllithium in ether-tetrahydrofuran, ether-tetrahydropyran, and ether-2, 2, 4, 4-tetramethyltetrahydrofuran Decomposition of n-butyllithium in ether-…
Number of citations: 1 search.proquest.com
J Tsurugi, T Nakabayashi… - The Journal of Organic …, 1965 - ACS Publications
Triphenylmethyl hydrodisulfide,(CeH5) 2CSSH, is attacked on the sulfhydryl sulfuratom by tertiary phosphines (triphenyl-or triethylphosphine) andgives the phosphine sulfide and thiol …
Number of citations: 23 pubs.acs.org

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